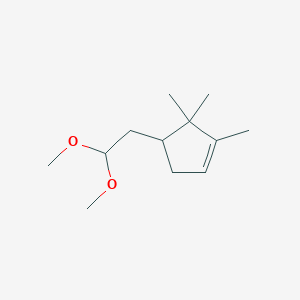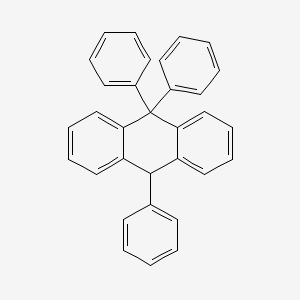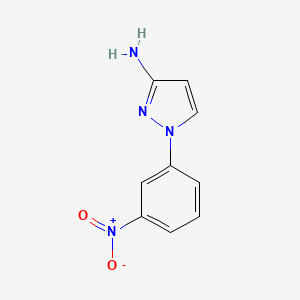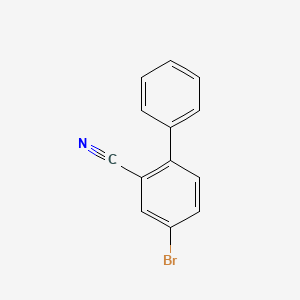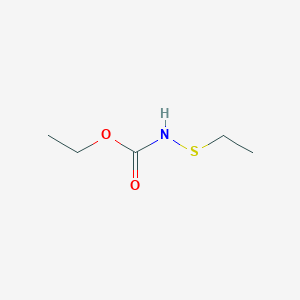
ethyl N-ethylsulfanylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-ethylsulfanylcarbamate is an organic compound with the molecular formula C5H11NO2S It is a carbamate derivative, which means it contains the functional group -NH(C=O)O-
准备方法
Synthetic Routes and Reaction Conditions
Ethyl N-ethylsulfanylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:
[ \text{C2H5NH2} + \text{C2H5OCOCl} \rightarrow \text{C2H5NHCOOC2H5} + \text{HCl} ]
Another method involves the reaction of ethyl isocyanate with ethanol:
[ \text{C2H5NCO} + \text{C2H5OH} \rightarrow \text{C2H5NHCOOC2H5} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and solid catalysts can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
Ethyl N-ethylsulfanylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylamine and ethanol.
Substitution: Various alkyl or aryl carbamates.
科学研究应用
Ethyl N-ethylsulfanylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用机制
The mechanism of action of ethyl N-ethylsulfanylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
相似化合物的比较
Ethyl N-ethylsulfanylcarbamate can be compared with other carbamate derivatives such as methyl carbamate and ethyl carbamate. While all these compounds share the carbamate functional group, this compound is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Methyl carbamate: Used as a pesticide and in organic synthesis.
Ethyl carbamate: Found in fermented foods and beverages, known for its carcinogenic properties.
This compound stands out due to its specific applications and the unique effects of the ethylsulfanyl group on its reactivity and biological activity.
属性
CAS 编号 |
51552-67-1 |
|---|---|
分子式 |
C5H11NO2S |
分子量 |
149.21 g/mol |
IUPAC 名称 |
ethyl N-ethylsulfanylcarbamate |
InChI |
InChI=1S/C5H11NO2S/c1-3-8-5(7)6-9-4-2/h3-4H2,1-2H3,(H,6,7) |
InChI 键 |
KJTDPRNOMJXPQM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NSCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


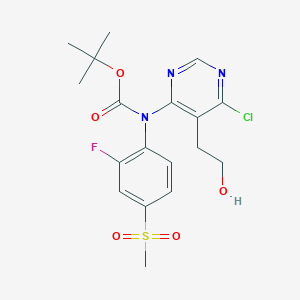
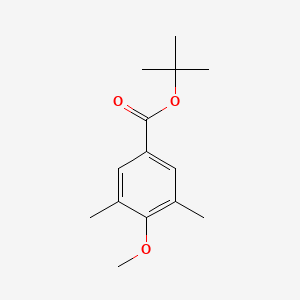

![2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B14017183.png)
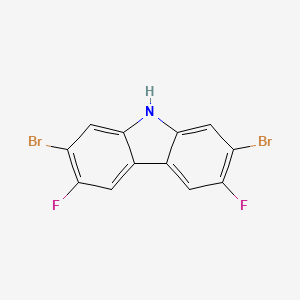
![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)

![tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14017227.png)

